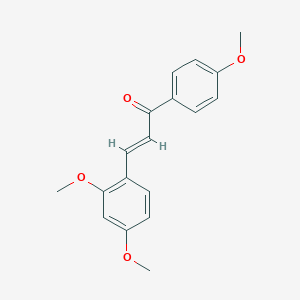

2,4,4'-Trimethoxychalcone

説明

特性

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASJJCFLWLUQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939912 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-34-0 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4'-Trimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018493340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Standard Alkaline Conditions

Method A (NaOH/EtOH):

A mixture of 5 mmol 2,4-dimethoxyacetophenone and 5 mmol 4-methoxybenzaldehyde in 25 mL ethanol is treated with 20% aqueous NaOH (5 mL) at 20°C for 24–72 hours. The reaction is quenched with ice-cold HCl, and the precipitate is recrystallized from ethanol to yield 85% pure product.

Mechanistic Insights:

Alternative Base Systems

Method B (LiOH/MeOH, Ultrasonic):

Replacing NaOH with LiOH (35 mmol) in methanol under ultrasonic irradiation reduces reaction time to 1–5 hours. The ultrasonic bath accelerates mass transfer, achieving comparable yields (≈80%) with reduced energy input.

Method C (KOH/EtOH, Reflux):

Heating the reaction mixture under reflux with KOH (5.6 g in 50 mL ethanol) for 6 hours yields 76.7% product with 99.3% HPLC purity. Elevated temperatures favor dehydration, driving the reaction to completion.

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters influencing yield and purity:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| NaOH | EtOH | 20 | 24–72 | 85 | 95 | |

| KOH | EtOH | 78 (reflux) | 6 | 76.7 | 99.3 | |

| LiOH | MeOH | 25–40 (ultrasonic) | 1–5 | 80 | 98 |

Key Observations:

-

Base Strength: Stronger bases (KOH > NaOH > LiOH) correlate with faster reaction times but require stringent temperature control to avoid side reactions.

-

Solvent Polarity: Methanol’s higher polarity accelerates enolate formation, whereas ethanol’s lower cost favors industrial scalability.

Purification and Characterization

Workup Procedures

Post-reaction workup involves acidification (HCl) to neutralize excess base, followed by vacuum filtration and recrystallization from ethanol or methanol. Source reports a two-step purification process:

Analytical Validation

-

HPLC: Confirms purity (>99%) using C18 columns and UV detection at 340 nm.

-

NMR Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 298.12 [M+H]+.

Reaction Optimization Strategies

Solvent Screening

Ethanol outperforms methanol in yield (85% vs. 80%) due to better solubility of intermediates. Acetonitrile and THF are unsuitable due to poor base compatibility.

Temperature Effects

Catalytic Enhancements

Ultrasonic irradiation reduces reaction time by 80% compared to conventional stirring, as cavitation improves reagent mixing.

Industrial Scalability Considerations

-

Cost Efficiency: Ethanol and NaOH are preferred for large-scale production due to low cost and ease of handling.

-

Waste Management: Neutralization with HCl generates NaCl, which can be recycled or disposed of via standard protocols.

Challenges and Limitations

化学反応の分析

Types of Reactions: 2,4,4’-Trimethoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated compounds.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated chalcones.

Substitution: Amino or thio-substituted chalcones.

科学的研究の応用

Antibacterial Activity

Research Findings:

2,4,4'-Trimethoxychalcone has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study utilizing in silico docking methods and in vitro assays found that this compound exhibited greater antibacterial efficacy against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) compared to its analogs . The molecular docking scores indicated a strong binding affinity to bacterial targets, suggesting its potential as a template for developing new antibacterial agents.

Data Table: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Bacillus subtilis | 32 µg/mL | 2,4,4'-Trimethoxychalcone |

| Escherichia coli | 64 µg/mL | 2,4,4'-Trimethoxychalcone |

| Amoxicillin (control) | 16 µg/mL | Positive Control |

Anti-Inflammatory Properties

Mechanism of Action:

The compound has also been studied for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines and nitric oxide in macrophages activated by lipopolysaccharide (LPS). The mechanism involves suppression of the nuclear factor kappa B (NF-κB) pathway and p38 mitogen-activated protein kinase (MAPK) signaling . This suggests that 2,4,4'-trimethoxychalcone could be beneficial in treating inflammatory diseases.

Case Study:

In a study involving RAW 264.7 macrophages, treatment with 2,4,4'-trimethoxychalcone significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner . This highlights its potential as an anti-inflammatory therapeutic agent.

Anticancer Potential

Research Insights:

The anticancer properties of chalcones have been well-documented, with studies indicating that chalcone derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, 2,4,4'-trimethoxychalcone has shown promise in inducing apoptosis in breast and lung cancer cells through mechanisms involving cell cycle arrest and inhibition of migration .

Data Table: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BT549 (breast cancer) | 25 | Induction of apoptosis |

| A549 (lung cancer) | 30 | Cell cycle arrest |

作用機序

The biological effects of 2,4,4’-Trimethoxychalcone are attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, it can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its therapeutic effects .

類似化合物との比較

Antioxidant Activity

Methoxy and hydroxy substitutions significantly modulate antioxidant efficacy:

- 2,4,4′-Trihydroxychalcone (hydroxyl groups instead of methoxy): Exhibits potent antioxidant activity in sunflower oil, reducing lipid oxidation markers (peroxide value, acid value) comparably to synthetic BHT .

- 2'-Hydroxy-4,4',6'-Trimethoxychalcone : Demonstrates free radical scavenging via DPPH assays, attributed to the hydroxyl group at the 2'-position enhancing redox balance .

Table 1: Antioxidant Activity Comparison

Cytotoxic and Anticancer Effects

Structural variations impact cytotoxicity and selectivity:

- 4,4’,6’-Trimethoxychalcone : Isolated from Lonchocarpus punctatus, this compound shows moderate cytotoxicity (CC₅₀ > 50 µM against Fa2N4 hepatocytes) but is less potent than tetramethoxystilbene derivatives .

- (E)-2’,3,5-Trimethoxychalcone : Induces apoptosis in cancer cells via ROS generation, highlighting the importance of methoxy positioning for pro-oxidant effects .

- 4-Fluoro-3',4',5'-Trimethoxychalcone (C16) : Fluorination enhances anti-invasive properties, reducing metastasis in rodent models .

- 2′-Hydroxy-2,4,4′-Trimethoxychalcone : Exhibits cytotoxicity against HL-60 and MCF-7 cancer cells, suggesting hydroxyl-methoxy synergy .

Table 2: Cytotoxic Activity Comparison

Anti-Inflammatory Properties

Methoxy and hydroxyl configurations influence NF-κB and MAPK pathway modulation:

- 2',4-Dihydroxy-3',4',6'-Trimethoxychalcone : Suppresses NF-κB and p38 MAPK in macrophages, reducing pro-inflammatory cytokines .

- 3,3',5,5'-Tetramethoxychalcone : Potently inhibits TNFα-induced NF-κB activation by blocking IκB phosphorylation .

- Trimethoxychalcone L6H21 : Binds MD-2 in TLR4 signaling, improving survival in LPS-induced inflammation models .

Table 3: Anti-Inflammatory Mechanisms

Q & A

Q. What are the key synthetic routes for 2,4,4'-Trimethoxychalcone, and how do reaction conditions influence yield?

- Methodological Answer : 2,4,4'-Trimethoxychalcone is typically synthesized via Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and 4-methoxybenzaldehyde under alkaline conditions. Yield optimization requires precise control of catalysts (e.g., NaOH or KOH), solvent polarity (ethanol or methanol), and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Reaction kinetics studies suggest that excess aldehyde improves yield by shifting equilibrium .

Q. How is 2,4,4'-Trimethoxychalcone characterized spectroscopically?

- Methodological Answer : Structural validation employs 1H-NMR (δ 7.8–8.1 ppm for α,β-unsaturated ketone protons), 13C-NMR (δ 188–190 ppm for carbonyl carbon), and UV/Vis spectroscopy (λmax ~340 nm due to π→π* transitions). Mass spectrometry (HR/MS) confirms molecular ion peaks at m/z 298.12 [M+H]<sup>+</sup>. Comparative analysis with derivatives (e.g., dihydrochalcones) helps distinguish methoxy group positioning .

Q. What biological activities have been reported for 2,4,4'-Trimethoxychalcone?

- Methodological Answer :

- Antibacterial : Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus via membrane disruption, validated by live/dead staining and ATP leakage assays .

- Anticancer : IC50 of 12 µM in HCT116 colon cancer cells via NF-κB inhibition. Clonogenic assays and caspase-9 activation are critical for mechanistic studies .

- Anti-inflammatory : Suppresses TNF-α-induced NF-κB activation in BV2 microglial cells at 10 µM, measured via luciferase reporter assays .

Advanced Research Questions

Q. How do hydroxylation and methoxy group positioning affect photochemical properties?

- Methodological Answer : Comparative studies using CASSCF/CASPT2 computational methods and UV/Vis spectroscopy reveal that 2,4,4'-trihydroxychalcone undergoes ultrafast excited-state decay via conical intersections, while methoxy substitution at C2 and C4' enhances photostability by reducing charge-transfer interactions. Solvent polarity (e.g., water vs. isooctane) further modulates λmax shifts by 15–20 nm .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC50 values (e.g., 10–25 µM in cancer cells) arise from assay variability. Standardization steps include:

- Using identical cell lines (e.g., HCT116 vs. HeLa).

- Normalizing to vehicle controls (DMSO concentration ≤0.1%).

- Validating via orthogonal assays (e.g., apoptosis vs. proliferation).

Meta-analyses of chalcone derivatives highlight substituent-dependent trends .

Q. How can structure-activity relationships (SAR) guide the design of chalcone derivatives with enhanced potency?

- Methodological Answer : SAR studies prioritize:

- Methoxy groups : C4' substitution enhances membrane permeability (logP ~3.2).

- Hydroxyl groups : C2' hydroxylation improves antioxidant capacity (EC50 5 µM in DPPH assays).

- Hybrid derivatives : Conjugation with naphthoyl groups (e.g., 2'-hydroxy-2,3,4-trimethoxy-5',6'-naphthochalcone) increases cytotoxicity 2-fold via dual topoisomerase I/II inhibition .

Q. What advanced techniques elucidate electronic structure and reactivity in methoxychalcones?

- Methodological Answer :

- Time-dependent DFT (TD-DFT) : Predicts charge distribution and frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV).

- Transient absorption spectroscopy : Tracks excited-state dynamics (τ ~200 ps in polar solvents).

- Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials at +0.85 V (vs. Ag/AgCl), correlating with antioxidant activity .

Data Contradiction Analysis

Q. Why do some studies report weak activity against Gram-negative bacteria?

- Methodological Answer : Limited efficacy against E. coli (MIC >64 µg/mL) is attributed to outer membrane impermeability. Lipopolysaccharide (LPS) removal via polymyxin B nonapeptide sensitization reduces MIC to 32 µg/mL, confirming permeability as a key variable. Efflux pump inhibitors (e.g., PAβN) further enhance activity .

Comparative Cytotoxicity Studies

Q. How does 2,4,4'-Trimethoxychalcone compare to trimethoxyflavonoids in toxicity profiles?

- Methodological Answer :

- Selectivity index (SI) : Chalcone derivatives exhibit SI >5 (cancer vs. normal cells), while flavones (e.g., 5,7,4'-trimethoxyflavone) show SI ~3 due to higher ROS generation in normal fibroblasts.

- Toxicogenomics : RNA-seq reveals chalcone-specific downregulation of BCL2 and STAT3, unlike flavonoid-induced p53 activation .

Natural Product Isolation and Validation

Q. What chromatographic methods isolate 2,4,4'-Trimethoxychalcone from plant extracts?

- Methodological Answer :

- Solid-phase extraction (SPE) : Use C18 cartridges with methanol/water gradients (70%→100% MeOH).

- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), 1 mL/min flow, λ = 340 nm. Compare retention times (tR ~12.5 min) with synthetic standards.

- LC-MS/MS : MRM transitions m/z 298→135 confirm purity ≥98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。